molecular formula C16H18N2O2 B1583289 Diazene, bis(4-ethoxyphenyl)- CAS No. 588-52-3

Diazene, bis(4-ethoxyphenyl)-

Cat. No. B1583289
CAS RN: 588-52-3
M. Wt: 270.33 g/mol
InChI Key: FMPYMMTZQFFROU-UHFFFAOYSA-N
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Description

Diazene, bis(4-ethoxyphenyl)-, also known as 4-ethoxyphenyl diazene, is an organic compound with the molecular formula C12H14N2. It is a colorless liquid with a sweet, pungent odor and a melting point of -20°C. Diazene, bis(4-ethoxyphenyl)-, is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It is also used in the synthesis of dyes, pharmaceuticals, and other industrial products.

Scientific Research Applications

Synthesis and Phase Behavior

Diazene, bis(4-ethoxyphenyl)- and its derivatives have been a subject of interest in chemical synthesis and phase behavior studies. Sun et al. (2011) explored the synthesis of 4, 4’-Azobisphenol derivatives, including Diazene, bis(4-ethoxyphenyl)-, using methods like high-temperature reduction, Pb-reduction, and diazotize-coupling. They found that diazotize-coupling was the most effective method. They also studied the phase-transition temperature and phase behaviors of these compounds, observing mesomorphic phase and mosaic texture in some derivatives (Sun, Xu, Zhang, & Luo, 2011).

Crystal Structures and Intermolecular Interactions

Gomes et al. (2018) investigated the crystal structures and intermolecular interactions of four azines related to Diazene, bis(4-ethoxyphenyl)-. Their study focused on the nature of interactions like hydrogen bonds and π-π interactions, providing insights into the structural characteristics of these compounds (Gomes et al., 2018).

Optical and Structural Properties

Research by Kondo et al. (2015) revealed that an azobenzene derivative, similar to Diazene, bis(4-ethoxyphenyl)-, forms gold-colored crystals with unique optical properties. These crystals exhibited a golden color similar to metallic gold, indicating potential applications in coating technologies (Kondo et al., 2015).

Flame Retardant Properties

In the field of material science, Tirri et al. (2014) synthesized a series of bis-(1,3,5)triazinyl diazenes, similar in structure to Diazene, bis(4-ethoxyphenyl)-, and tested them as flame retardants in polypropylene films. Their study provided valuable information on the thermal stability and flame retardant efficacy of these compounds (Tirri et al., 2014).

Self-Assembled Monolayers and Technological Applications

Benassi and Corni (2013) explored the potential of diphenyl-diazene derivatives, closely related to Diazene, bis(4-ethoxyphenyl)-, in self-assembled monolayers (SAMs). Their work highlighted the technological applications of these compounds, particularly in the context of photoisomerization and excitonic transfer in SAMs (Benassi & Corni, 2013).

properties

IUPAC Name

bis(4-ethoxyphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-19-15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)20-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPYMMTZQFFROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060423
Record name Diazene, bis(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazene, bis(4-ethoxyphenyl)-

CAS RN

588-52-3
Record name 1,2-Bis(4-ethoxyphenyl)diazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazene, 1,2-bis(4-ethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazene, 1,2-bis(4-ethoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diazene, bis(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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